molecular formula C20H22N4O2 B2631409 1-Cyclopropyl-3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[1-(pyridin-3-yl)ethyl]urea CAS No. 1808829-49-3

1-Cyclopropyl-3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[1-(pyridin-3-yl)ethyl]urea

Cat. No. B2631409
CAS RN: 1808829-49-3
M. Wt: 350.422
InChI Key: BKFGOGLYYAKMOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[1-(pyridin-3-yl)ethyl]urea is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been shown to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[1-(pyridin-3-yl)ethyl]urea is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors that are involved in various biological processes.
Biochemical and physiological effects:
1-Cyclopropyl-3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[1-(pyridin-3-yl)ethyl]urea has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors, which can lead to a reduction in inflammation and pain. Additionally, it has been shown to induce cell death in certain cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Cyclopropyl-3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[1-(pyridin-3-yl)ethyl]urea in lab experiments include its ability to exhibit a range of biological activities and its potential use in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of 1-Cyclopropyl-3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[1-(pyridin-3-yl)ethyl]urea. These include further studies to understand its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential use in the treatment of various diseases. Additionally, the potential use of this compound in combination with other drugs for enhanced therapeutic effects should also be explored.

Synthesis Methods

The synthesis of 1-Cyclopropyl-3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[1-(pyridin-3-yl)ethyl]urea involves the reaction of 3-(2-oxoazetidin-1-yl)aniline with cyclopropyl isocyanate and 1-(pyridin-3-yl)ethyl isocyanate. The resulting product is then purified using column chromatography.

Scientific Research Applications

1-Cyclopropyl-3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[1-(pyridin-3-yl)ethyl]urea has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-cyclopropyl-3-[3-(2-oxoazetidin-1-yl)phenyl]-1-(1-pyridin-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-14(15-4-3-10-21-13-15)24(17-7-8-17)20(26)22-16-5-2-6-18(12-16)23-11-9-19(23)25/h2-6,10,12-14,17H,7-9,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFGOGLYYAKMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)N(C2CC2)C(=O)NC3=CC(=CC=C3)N4CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[1-(pyridin-3-yl)ethyl]urea

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